molecular formula C10H8ClN3O B2466097 5-Chloro-4-phenoxypyrimidin-2-amine CAS No. 1525484-34-7

5-Chloro-4-phenoxypyrimidin-2-amine

Cat. No.: B2466097
CAS No.: 1525484-34-7
M. Wt: 221.64
InChI Key: XDEVHJZKBZDSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-phenoxypyrimidin-2-amine is a chemical compound with the molecular formula C10H8ClN3O. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 5-position, a phenoxy group at the 4-position, and an amino group at the 2-position of the pyrimidine ring.

Scientific Research Applications

5-Chloro-4-phenoxypyrimidin-2-amine has several applications in scientific research:

Safety and Hazards

The safety information for 5-Chloro-4-phenoxypyrimidin-2-amine indicates that it has some hazards associated with it. It has the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers for this compound include studies on the crystal structure of similar compounds and research developments in the syntheses . These papers provide valuable insights into the properties and potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-phenoxypyrimidin-2-amine typically involves the reaction of 4-phenoxypyrimidine with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to introduce the chloro group at the 5-position of the pyrimidine ring . The reaction is usually carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-phenoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-4-phenoxypyrimidin-2-amine, while oxidation might produce a pyrimidine derivative with additional functional groups .

Mechanism of Action

The mechanism of action of 5-Chloro-4-phenoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenoxy groups play a crucial role in binding to these targets, modulating their activity. For instance, the compound may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-phenoxypyrimidin-2-amine is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with specific biological activities .

Properties

IUPAC Name

5-chloro-4-phenoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-6-13-10(12)14-9(8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEVHJZKBZDSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.